molecular formula C8H9NO B1603107 (6-Ethenylpyridin-3-yl)methanol CAS No. 432554-92-2

(6-Ethenylpyridin-3-yl)methanol

Cat. No.: B1603107
CAS No.: 432554-92-2
M. Wt: 135.16 g/mol
InChI Key: NPXRTHTXQJNMHF-UHFFFAOYSA-N
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Description

(6-Ethenylpyridin-3-yl)methanol is a pyridine derivative featuring a methanol (-CH₂OH) group at the 3-position and an ethenyl (vinyl, -CH=CH₂) group at the 6-position of the pyridine ring. The ethenyl group introduces unsaturated bonding, enhancing reactivity in cross-coupling or addition reactions, while the methanol moiety offers hydrogen-bonding capability, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

(6-ethenylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-8-4-3-7(6-10)5-9-8/h2-5,10H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXRTHTXQJNMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625897
Record name (6-Ethenylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432554-92-2
Record name (6-Ethenylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethenylpyridin-3-yl)methanol typically involves the reaction of 3-pyridinecarboxaldehyde with vinylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions include:

    Step 1: Reaction of 3-pyridinecarboxaldehyde with vinylmagnesium bromide in anhydrous ether at low temperatures.

    Step 2: Reduction of the resulting intermediate with sodium borohydride in methanol.

Industrial Production Methods: Industrial production of (6-Ethenylpyridin-3-yl)methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: (6-Ethenylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products:

    Oxidation: Formation of (6-ethenylpyridin-3-yl)carboxaldehyde or (6-ethenylpyridin-3-yl)carboxylic acid.

    Reduction: Formation of (6-ethylpyridin-3-yl)methanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(6-Ethenylpyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of (6-Ethenylpyridin-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyridine Methanol Derivatives

Structural and Physicochemical Properties

The table below compares (6-Ethenylpyridin-3-yl)methanol with key analogs based on substituent variations:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Boiling Point (°C) pKa Key Features
(6-Ethenylpyridin-3-yl)methanol -CH=CH₂ (6), -CH₂OH (3) C₈H₉NO 135.16 ~260 (estimated) ~13.5* High reactivity (ethenyl), moderate polarity
(6-Methoxypyridin-3-yl)methanol -OCH₃ (6), -CH₂OH (3) C₇H₉NO₂ 139.15 258 13.42 Enhanced polarity (methoxy), higher boiling point
2-(6-Methylpyridin-3-yl)ethan-1-ol -CH₃ (6), -CH₂CH₂OH (3) C₈H₁₁NO 137.18 N/A N/A Ethanol chain, reduced hydrogen bonding
[6-(3-Bromophenyl)pyridin-3-yl]methanol -C₆H₄Br (6), -CH₂OH (3) C₁₂H₁₀BrNO 280.12 N/A N/A Bulky bromophenyl group, low solubility
(6-[3-Trifluoromethoxyphenyl]pyridin-3-yl)methanol -C₆H₃(OCF₃) (6), -CH₂OH (3) C₁₃H₁₀F₃NO₂ 269.22 N/A N/A Electron-withdrawing trifluoromethoxy group

*Estimated based on analog data.

Key Observations:
  • Substituent Effects: Ethenyl (target compound): Introduces planar sp² hybridization, enabling conjugation with the pyridine ring. This enhances reactivity in Diels-Alder or polymerization reactions compared to methoxy or methyl groups . Methoxy (C₇H₉NO₂): Increases polarity and boiling point (258°C) due to oxygen’s electronegativity, improving solubility in polar solvents .
  • Hydrogen-Bonding Capacity: Methanol derivatives (e.g., target compound, [14]) exhibit stronger hydrogen bonding than ethanol analogs (e.g., ), affecting crystallization and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Ethenylpyridin-3-yl)methanol
Reactant of Route 2
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